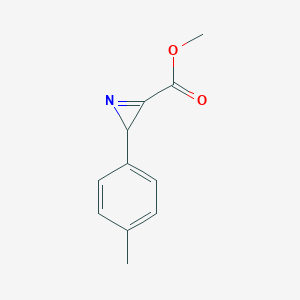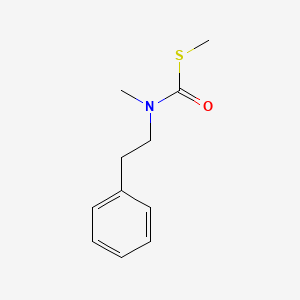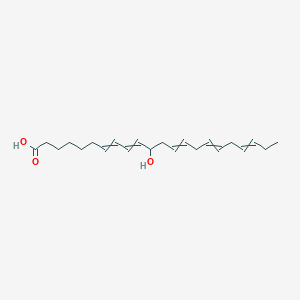![molecular formula C8H20OSi2 B14344794 Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane CAS No. 105517-99-5](/img/structure/B14344794.png)
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a methoxy group and two dimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are valued for their durability and flexibility.
Mécanisme D'action
The mechanism by which Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves the interaction of the vinyl group with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, leading to the formation of stable networks. The methoxy group can participate in hydrolysis reactions, forming silanols that further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both a vinyl group and a methoxy(dimethyl)silyl group. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various applications.
Propriétés
Numéro CAS |
105517-99-5 |
|---|---|
Formule moléculaire |
C8H20OSi2 |
Poids moléculaire |
188.41 g/mol |
Nom IUPAC |
ethenyl-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C8H20OSi2/c1-7-10(3,4)8-11(5,6)9-2/h7H,1,8H2,2-6H3 |
Clé InChI |
WGTFPUGVBSUQBK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)C[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


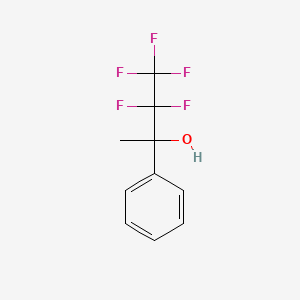
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
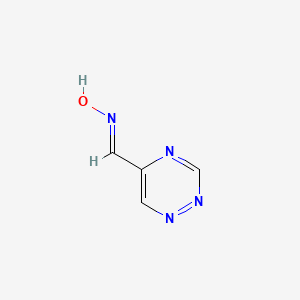
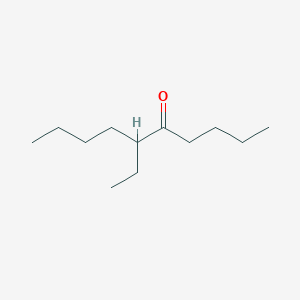

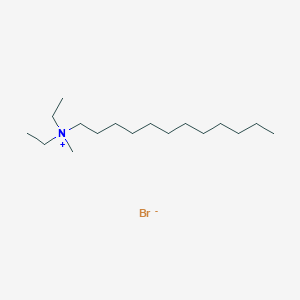
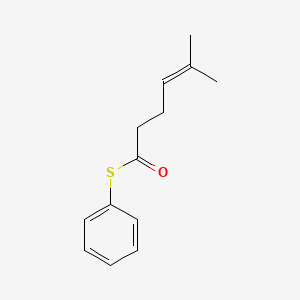
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)

